molecular formula C27H28N2O3 B14300521 N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide CAS No. 113271-57-1

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide

Katalognummer: B14300521
CAS-Nummer: 113271-57-1
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: LBEQKYWFCXCYPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is an organic compound characterized by its complex structure, which includes benzamide and benzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]acetamide
  • N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]propionamide

Uniqueness

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

113271-57-1

Molekularformel

C27H28N2O3

Molekulargewicht

428.5 g/mol

IUPAC-Name

N-[6-(2-benzoyl-4-methylanilino)-6-oxohexyl]benzamide

InChI

InChI=1S/C27H28N2O3/c1-20-16-17-24(23(19-20)26(31)21-11-5-2-6-12-21)29-25(30)15-9-4-10-18-28-27(32)22-13-7-3-8-14-22/h2-3,5-8,11-14,16-17,19H,4,9-10,15,18H2,1H3,(H,28,32)(H,29,30)

InChI-Schlüssel

LBEQKYWFCXCYPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.